
Dysprosium magnesium pentanitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium magnesium pentanitrate is a coordination compound that features dysprosium, a rare earth element, and magnesium, an alkaline earth metal, coordinated with nitrate ions. This compound is of interest due to its unique magnetic and luminescent properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dysprosium magnesium pentanitrate typically involves the reaction of dysprosium nitrate and magnesium nitrate in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The process may involve:
- Dissolving dysprosium nitrate and magnesium nitrate in a solvent such as water or methanol.
- Mixing the solutions under stirring to promote the formation of the coordination complex.
- Crystallizing the product by slowly evaporating the solvent or by cooling the solution.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated crystallization techniques to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
Dysprosium magnesium pentanitrate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The dysprosium ion can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The nitrate ligands can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used to oxidize dysprosium.
Reducing Agents: Such as sodium borohydride, can reduce dysprosium ions.
Ligand Exchange: Reagents like phosphines or amines can be used to substitute nitrate ligands.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state dysprosium complexes, while ligand substitution can produce a variety of new coordination compounds.
Applications De Recherche Scientifique
Dysprosium magnesium pentanitrate has several applications in scientific research:
Magnetic Studies: Due to its slow magnetic relaxation properties, it is used in the study of single-molecule magnets and quantum computing.
Luminescence: Its luminescent properties make it useful in the development of new materials for lighting and display technologies.
Catalysis: It can act as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biomedical Research:
Mécanisme D'action
The mechanism by which dysprosium magnesium pentanitrate exerts its effects is primarily through its magnetic and luminescent properties. The dysprosium ion, with its unpaired electrons, contributes to the magnetic behavior, while the coordination environment influences the luminescence. The molecular targets and pathways involved include:
Magnetic Anisotropy: The compound’s magnetic properties are influenced by the anisotropy of the dysprosium ion.
Energy Transfer: Luminescence is a result of energy transfer processes within the coordination complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dysprosium Pentanitrate: Similar magnetic and luminescent properties but lacks the influence of magnesium.
Erbium Magnesium Pentanitrate: Another rare earth magnesium nitrate complex with different magnetic and luminescent characteristics.
Neodymium Magnesium Pentanitrate: Exhibits different magnetic properties due to the different electronic configuration of neodymium.
Uniqueness
Dysprosium magnesium pentanitrate is unique due to the combination of dysprosium and magnesium, which imparts distinct magnetic and luminescent properties. The presence of magnesium can influence the coordination environment and enhance certain properties compared to other similar compounds.
Propriétés
Numéro CAS |
93918-71-9 |
|---|---|
Formule moléculaire |
DyMgN5O15 |
Poids moléculaire |
496.83 g/mol |
Nom IUPAC |
magnesium;dysprosium(3+);pentanitrate |
InChI |
InChI=1S/Dy.Mg.5NO3/c;;5*2-1(3)4/q+3;+2;5*-1 |
Clé InChI |
APNLHUCUKXRYRB-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Dy+3] |
Numéros CAS associés |
10143-38-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



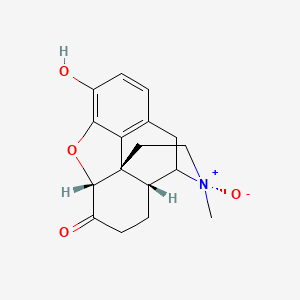
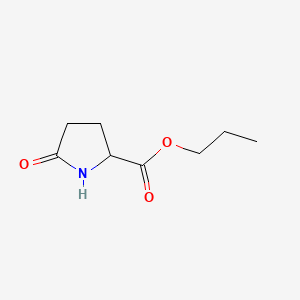

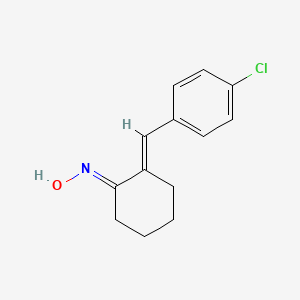
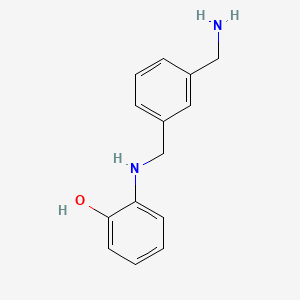
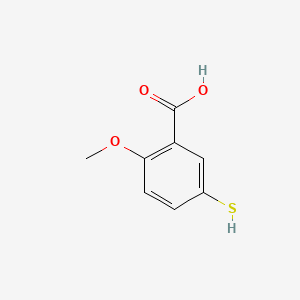
![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
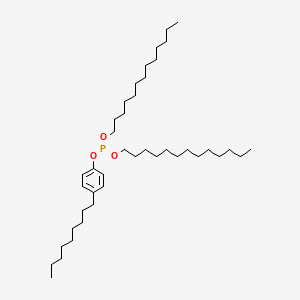

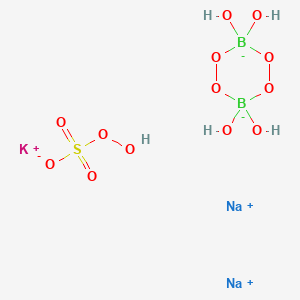

![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
